molecular formula C13H7Cl3N2O3S B1662983 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide CAS No. 883973-99-7

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide

Cat. No. B1662983
M. Wt: 377.6 g/mol
InChI Key: JCXZHFCBNFFHRC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The chemical formula is C13H7Cl3N2O3S .


Molecular Structure Analysis

The molecular mass of the compound is 377.630 g·mol−1 . The compound has a dipole moment of 2.70 ± 1.08 D . The molecule has a volume of 361.23 Å3 and a surface area of 308.43 Å2 .


Physical And Chemical Properties Analysis

The compound has a heat of formation of -260.2 ± 16.7 kJ·mol−1 . The HOMO energy is -9.27 ± 0.55 eV and the LUMO energy is -1.37 ± eV .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : A study synthesized various benzenesulfonamide derivatives, including those with a benzoxazolyl moiety similar to 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide, and evaluated their in vitro antitumor activity. One compound showed significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
  • Anticancer and Anti-HIV Agents : Another study synthesized benzenesulfonamide derivatives and tested them for anticancer and anti-HIV activities. Some compounds displayed moderate anticancer activity and one demonstrated encouraging anti-HIV activity (Pomarnacka & Kozlarska-Kedra, 2003).

Molecular Structure and Stability

  • Structural Analysis : A paper focused on the tautomerism and molecular structure of a dichlorobenzenesulfonamide derivative, which is closely related to the chemical , providing insights into its structural stability and characteristics (Beuchet et al., 1999).

Antimicrobial and Antioxidant Properties

  • Antibacterial and Antioxidant Activity : Research on benzenesulfonamide derivatives with a structure similar to 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide revealed some compounds with promising antibacterial and antioxidant activities (Iqbal et al., 2006).

Efflux Pump Inhibition

  • Efflux Pump Inhibition Study : A study examined the inhibitory action of naphthyridine sulfonamides, similar in structure to the chemical, against efflux pumps in multiresistant Staphylococcus aureus strains. These compounds showed potential inhibitory action against TetK and MrsA efflux pumps (Oliveira-Tintino et al., 2020).

Photochemical Properties

  • Photochemical Decomposition : A study on the photochemical decomposition of sulfamethoxazole, a compound with structural similarities to 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide, revealed its photolability and the formation of various photoproducts. This study provides insights into the potential photochemical behavior of similar compounds (Zhou & Moore, 1994).

COX-2 Inhibition for Pain Management

  • Selective COX-2 Inhibition : Research on benzenesulfonamide derivatives including 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed their potential as selective COX-2 inhibitors, which is relevant for pain management. This study shows the application of such compounds in developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Safety And Hazards

The safety and hazards of this compound are not available . It’s always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXZHFCBNFFHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
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2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
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2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Reactant of Route 4
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Reactant of Route 5
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Reactant of Route 6
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide

Citations

For This Compound
1
Citations
AM Senn - 2007 - bibliotecadigital.exactas.uba.ar
La fructosa-1, 6-bisfosfatasa (FBPasa) es una enzima que cataliza la hidrólisis de la fructosa 1, 6-bisfosfato para dar fructosa 6 fosfato y fosfato inorgánico (EC 3.1. 3.11). Pertenece a …
Number of citations: 0 bibliotecadigital.exactas.uba.ar

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